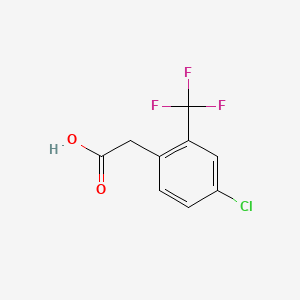

4-Chloro-2-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality 4-Chloro-2-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-chloro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSTVTZXWKFMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)phenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust and industrially relevant synthetic pathways for the production of 4-Chloro-2-(trifluoromethyl)phenylacetic acid. This compound is a valuable building block in medicinal chemistry and drug development, necessitating efficient and scalable synthesis routes. This document explores three distinct and validated methodologies, providing detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers and process chemists in selecting the optimal pathway for their specific needs. The discussed routes include the Willgerodt-Kindler reaction from a readily available acetophenone precursor, a classical approach via hydrolysis of a benzyl cyanide intermediate, and a direct carboxylation using a Grignard reagent. Each section is supported by in-text citations to peer-reviewed literature and patents, ensuring scientific integrity and providing a foundation for further investigation.

Introduction

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Consequently, the development of efficient and cost-effective methods for the synthesis of this and related fluorinated phenylacetic acids is of paramount importance to the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies.

Synthesis Pathway 1: Willgerodt-Kindler Reaction from 4-Chloro-2-(trifluoromethyl)acetophenone

This pathway is a highly efficient method that leverages the robust and well-established Willgerodt-Kindler reaction. The key precursor, 4-chloro-2-(trifluoromethyl)acetophenone, can be synthesized from commercially available starting materials.

Rationale and Mechanistic Insight

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with a rearranged carbon skeleton. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The net effect is the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a carboxylic acid derivative. This method is particularly advantageous for its operational simplicity and tolerance of various functional groups.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)acetophenone

This precursor can be synthesized via the reaction of 4-chloro-2-(trifluoromethyl)benzoyl chloride with a malonic ester, followed by hydrolysis and decarboxylation. A detailed procedure is outlined in patent literature.[1]

-

To a solution of dimethyl malonate in a suitable solvent such as tetrahydrofuran (THF) at 0°C, sodium hydride is added portion-wise.

-

After stirring for one hour at room temperature, 4-chloro-2-(trifluoromethyl)benzoyl chloride is added dropwise at 75°C.

-

The reaction is maintained at this temperature for 3 hours, after which it is quenched with water.

-

The organic phase is separated and subjected to hydrolysis and decarboxylation to yield 4-chloro-2-(trifluoromethyl)acetophenone.[1]

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

-

In a reaction vessel, 4-chloro-2-(trifluoromethyl)acetophenone, sulfur, and morpholine are combined.

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting thiomorpholide is isolated.

-

The crude thiomorpholide is then subjected to hydrolysis by heating with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to yield 4-Chloro-2-(trifluoromethyl)phenylacetic acid.

-

The final product is isolated by extraction and purified by recrystallization.

Workflow Diagram

Caption: Willgerodt-Kindler synthesis of the target acid.

Synthesis Pathway 2: From 4-Chloro-2-(trifluoromethyl)toluene via Benzyl Cyanide

This classical approach involves the formation of a benzyl cyanide intermediate, followed by hydrolysis to the desired phenylacetic acid. This pathway is attractive due to the commercial availability of the starting material, 4-chloro-2-(trifluoromethyl)toluene.

Rationale and Mechanistic Insight

The key steps in this pathway are the radical halogenation of the benzylic methyl group, followed by nucleophilic substitution with cyanide and subsequent hydrolysis of the nitrile. Each of these steps represents a fundamental and well-understood organic transformation. The hydrolysis of benzyl cyanides to phenylacetic acids is a particularly reliable and high-yielding reaction.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl Chloride

-

4-Chloro-2-(trifluoromethyl)toluene is dissolved in a suitable solvent such as carbon tetrachloride.

-

A radical initiator, for instance, azobisisobutyronitrile (AIBN), is added to the solution.

-

The mixture is heated to reflux, and N-chlorosuccinimide (NCS) is added portion-wise.

-

The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)benzyl chloride, which can be purified by distillation.

Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)benzyl Cyanide

-

Sodium cyanide is dissolved in a mixture of water and a suitable organic solvent like ethanol.

-

The crude 4-chloro-2-(trifluoromethyl)benzyl chloride is added dropwise to the cyanide solution.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield the crude benzyl cyanide.

Step 3: Hydrolysis to 4-Chloro-2-(trifluoromethyl)phenylacetic Acid

-

The crude 4-chloro-2-(trifluoromethyl)benzyl cyanide is mixed with an aqueous solution of a strong acid, such as sulfuric acid.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete.

-

Upon cooling, the 4-Chloro-2-(trifluoromethyl)phenylacetic acid precipitates as a solid and can be collected by filtration and purified by recrystallization.

Workflow Diagram

Caption: Synthesis via the benzyl cyanide intermediate.

Synthesis Pathway 3: Grignard Reaction of 4-Chloro-2-(trifluoromethyl)benzyl Chloride

This pathway offers a direct route to the carboxylic acid through the formation of a Grignard reagent, followed by carboxylation with carbon dioxide.

Rationale and Mechanistic Insight

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction. A benzyl halide is reacted with magnesium metal in an anhydrous ether solvent to form a highly nucleophilic organomagnesium compound. This Grignard reagent then readily attacks the electrophilic carbon of carbon dioxide (dry ice), and subsequent acidic workup yields the desired carboxylic acid. Strict anhydrous conditions are crucial for the success of this reaction, as any moisture will quench the Grignard reagent.[2]

Experimental Protocols

Step 1: Preparation of 4-Chloro-2-(trifluoromethyl)benzyl Chloride

This intermediate is prepared as described in Pathway 2, Step 1.

Step 2: Formation of the Grignard Reagent

-

Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask.

-

A small crystal of iodine can be added to activate the magnesium surface.

-

A solution of 4-chloro-2-(trifluoromethyl)benzyl chloride in the anhydrous ether is added dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming.

-

Once the reaction has started, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation and Workup

-

The Grignard reagent solution is cooled in an ice bath.

-

Solid carbon dioxide (dry ice) is crushed and added portion-wise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to dissolve the magnesium salts.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude 4-Chloro-2-(trifluoromethyl)phenylacetic acid is purified by recrystallization.

Workflow Diagram

Caption: Grignard carboxylation route to the target acid.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |

| 1. Willgerodt-Kindler | 4-Chloro-2-(trifluoromethyl)benzoyl chloride, Dimethyl malonate | 4-Chloro-2-(trifluoromethyl)acetophenone, Thiomorpholide | High efficiency, operational simplicity. | Requires synthesis of the acetophenone precursor. |

| 2. Benzyl Cyanide | 4-Chloro-2-(trifluoromethyl)toluene | 4-Chloro-2-(trifluoromethyl)benzyl chloride, 4-Chloro-2-(trifluoromethyl)benzyl cyanide | Utilizes a readily available starting material, classical and reliable reactions. | Involves the use of toxic cyanides. |

| 3. Grignard Reaction | 4-Chloro-2-(trifluoromethyl)toluene | 4-Chloro-2-(trifluoromethyl)benzyl chloride, Grignard reagent | Direct carboxylation step. | Requires strict anhydrous conditions, potential for Wurtz coupling side products. |

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of 4-Chloro-2-(trifluoromethyl)phenylacetic acid. The choice of the most appropriate route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents and reaction conditions. The Willgerodt-Kindler pathway offers an elegant and efficient route, provided the acetophenone precursor is accessible. The benzyl cyanide pathway is a robust and classical method that starts from a more fundamental building block. The Grignard pathway provides a direct carboxylation but demands stringent control over reaction conditions. By understanding the intricacies of each approach, researchers and drug development professionals can make informed decisions to best achieve their synthetic goals.

References

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

- CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google P

- Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | P

-

Willgerodt rearrangement - Wikipedia. (URL: [Link])

-

4-Chlorophenylacetonitrile - Wikipedia. (URL: [Link])

-

Benzyl cyanide - Wikipedia. (URL: [Link])

Sources

Physical and chemical properties of 4-Chloro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS No. 601513-31-9), a key building block in medicinal chemistry and drug discovery. The document details the compound's structure, physicochemical characteristics, synthesis, and reactivity. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, particularly in the context of beta-amyloid production inhibitors and other bioactive molecules.

Introduction

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative that has garnered interest in the pharmaceutical industry due to its utility as a versatile intermediate. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates. This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective use in research and development. One notable application of this compound is as an intermediate in the synthesis of inhibitors of the beta-amyloid-producing enzyme, which is relevant to the development of treatments for Alzheimer's disease[1].

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-2-(trifluoromethyl)phenylacetic acid is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 601513-31-9 | [2][3][4][5] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2][5] |

| Molecular Weight | 238.59 g/mol | [2][5] |

| Appearance | White powder | |

| Melting Point | 88-90 °C | [5] |

| Boiling Point | Data not available | [6] |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Reactivity

Synthesis

A generalized synthetic workflow for phenylacetic acids is depicted below.

Caption: Generalized synthetic workflow for phenylacetic acids.

Chemical Reactivity

The reactivity of 4-Chloro-2-(trifluoromethyl)phenylacetic acid is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients[1].

-

Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The chloro group is also deactivating but is an ortho-, para-director. The interplay of these two substituents will direct any further substitution on the ring.

Analytical Methods

The purity and identity of 4-Chloro-2-(trifluoromethyl)phenylacetic acid can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of phenylacetic acid derivatives. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component, often with an acid modifier (such as formic or phosphoric acid) to ensure the analyte is in its protonated form. Detection is commonly performed using a UV detector.

Exemplary HPLC Protocol for Phenylacetic Acid Derivatives:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Caption: A simplified workflow for HPLC analysis.

Spectroscopic Methods

While specific spectra for 4-Chloro-2-(trifluoromethyl)phenylacetic acid are not publicly available, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, and a set of multiplets in the aromatic region corresponding to the three protons on the phenyl ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: Signals for the carboxylic carbon, the methylene carbon, and the carbons of the aromatic ring would be observed. The carbon of the trifluoromethyl group would also be present.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (238.59 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.

Safety and Handling

4-Chloro-2-(trifluoromethyl)phenylacetic acid is classified as a hazardous substance.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Development

Substituted phenylacetic acids are valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to target proteins. The chloro substituent can also influence the pharmacokinetic profile of a drug. As mentioned, 4-Chloro-2-(trifluoromethyl)phenylacetic acid has been utilized as an intermediate in the synthesis of potential therapeutic agents for neurodegenerative diseases[1]. Its structural motifs are found in various classes of bioactive molecules.

Conclusion

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a chemical intermediate with significant potential in the field of drug discovery and development. This guide has summarized its key physical and chemical properties, providing a valuable resource for scientists and researchers. While some experimental data, particularly spectroscopic information, is not widely available, the provided information, based on its known characteristics and analogy to related compounds, offers a solid foundation for its use in synthetic and medicinal chemistry.

References

-

Chem-Impex International. (n.d.). 4-(Trifluoromethyl)phenylacetic acid. Retrieved January 30, 2026, from [Link]

- Google Patents. (2005). Process for the synthesis of trifluorophenylacetic acids.

- Arnold, L. D., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(10), 2795–2807.

- Thermo Fisher Scientific. (2025). Product Specification: 2-[4-chloro-2-(trifluoromethyl)phenyl]acetic acid.

- Google Patents. (2010). Nitrogen-containing fused heterocyclic compounds and their use as beta amyloid production inhibitors.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetic acid.

-

ResearchGate. (2019). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved January 30, 2026, from [Link]

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 30, 2026, from a publicly available scientific poster.

- Google Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved January 30, 2026, from [Link]

- Ivy Fine Chemicals. (n.d.). 4-Chloro-3-(trifluoromethyl)phenylacetic acid. Retrieved January 30, 2026, from a publicly available product listing.

- XiXisys. (n.d.). GHS SDS for CAS 601513-31-9.

- PubChemLite. (n.d.). 4-chloro-3-(trifluoromethyl)phenylacetic acid.

- LGC Standards. (n.d.). 4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobutyl Ester. Retrieved January 30, 2026, from a publicly available product listing.

- Bidepharm. (n.d.). 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetic acid. Retrieved January 30, 2026, from a publicly available product listing.

- Allfluoro. (n.d.). 4-chloro-2-(trifluoromethyl)phenylacetic acid. Retrieved January 30, 2026, from a publicly available product listing.

-

SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate. Retrieved January 30, 2026, from [Link]

- XiXisys. (n.d.). GHS SDS for CAS 601513-31-9.

- PubChemLite. (n.d.). 4-chloro-3-(trifluoromethyl)phenylacetic acid.

Sources

- 1. 601513-26-2|2-(2-Chloro-4-(trifluoromethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

- 3. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 4. ossila.com [ossila.com]

- 5. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 601513-31-9 [amp.chemicalbook.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 601513-31-9 Name: [xixisys.com]

Starting materials for 4-Chloro-2-(trifluoromethyl)phenylacetic acid synthesis

CAS Number: 85068-33-3 Target Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 1.0[1][2]

Executive Summary & Strategic Analysis

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a critical building block in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical intermediates (e.g., DP-IV inhibitors).[1][3] Its structure features a phenylacetic acid core decorated with a lipophilic trifluoromethyl group and a chloro substituent, imparting unique electronic and steric properties essential for bioactivity.[1]

From a process chemistry perspective, the synthesis of this molecule presents specific challenges due to the electron-withdrawing nature of the trifluoromethyl group (

This guide details two distinct synthetic pathways:

-

The Radical Substitution Route (Primary): A scalable, linear sequence starting from commercially available 4-chloro-2-(trifluoromethyl)toluene.[1][2][3] This is the industry-standard approach due to raw material availability and cost-efficiency.[2][3]

-

The Metal-Catalyzed Cross-Coupling Route (Secondary): A convergent approach utilizing palladium-catalyzed arylation of malonates.[1][2][3] This route is preferred when avoiding radical bromination or cyanide chemistry is necessary.[1][3]

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the construction of the acetic acid side chain (

Figure 1: Retrosynthetic disconnection showing the Classical Radical Route (Left) and Metal-Catalyzed Route (Right).[1][3][4]

Primary Pathway: The Radical Substitution Route[1][3]

This pathway is the most robust for multi-gram to kilogram scale synthesis.[1][3] It leverages the benzylic position's reactivity despite the electronic deactivation by the ortho-

Step 3.1: Benzylic Bromination

Transformation: 4-Chloro-2-(trifluoromethyl)toluene

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1][3]

-

Solvent:

-Trifluorotoluene (PhCF

Protocol:

-

Charge a reaction vessel with 4-chloro-2-(trifluoromethyl)toluene (1.0 equiv) and anhydrous PhCF

(5 vol). -

Heat the mixture to reflux (approx. 80-100°C) under an inert atmosphere (

). -

Monitor by HPLC/TLC.[2][3] The reaction is complete when the starting material is <2%.[1][3][5]

-

Critical Control Point: Avoid over-bromination (dibromo species). Stop reaction immediately upon consumption of starting material.[2][3]

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the benzyl bromide as a lachrymatory oil/solid.[1][3]

Step 3.2: Cyanation

Transformation: 4-Chloro-2-(trifluoromethyl)benzyl bromide

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1][3]

-

Catalyst: 18-Crown-6 (if using KCN/non-polar solvent) or TBAI (Phase Transfer).[1][2][3]

Protocol:

-

Dissolve the crude benzyl bromide (1.0 equiv) in DMSO (3 vol). Caution: Exothermic.

-

Slowly add NaCN (1.2 equiv) while maintaining internal temperature <40°C.[1][3]

-

Stir at ambient temperature for 4–6 hours.

-

Safety: Quench excess cyanide with aqueous sodium hypochlorite (bleach) before disposal.[1][3]

-

Workup: Dilute with water, extract into ethyl acetate. Wash organic layer with brine to remove DMSO.[1][2][3]

Step 3.3: Hydrolysis

Transformation: Aryl Acetonitrile

Protocol:

-

Suspend the nitrile in a mixture of conc.

and Water (1:1 v/v).[1][3] Acetic acid can be added as a co-solvent to improve solubility.[1][2][3] -

Reflux for 6–12 hours. Monitor the disappearance of the nitrile peak (IR: ~2250 cm

).[1][3] -

Isolation: Cool the mixture. Pour onto crushed ice. The product typically precipitates as a solid.[1][3]

-

Purification: Recrystallize from Toluene/Heptane or Ethanol/Water to achieve >98% purity.

Secondary Pathway: Metal-Catalyzed Cross-Coupling[1][2][3]

This route avoids the use of toxic cyanides and lachrymatory benzyl bromides, making it suitable for facilities with strict safety restrictions on those reagents.[1]

Transformation: 1-Bromo-4-chloro-2-(trifluoromethyl)benzene + Diethyl Malonate

Protocol Summary:

-

Coupling: React 1-bromo-4-chloro-2-(trifluoromethyl)benzene with diethyl malonate using Pd(dba)

(catalyst) and -

Hydrolysis/Decarboxylation: Treat the resulting aryl malonate diester with 6N NaOH (hydrolysis) followed by acidification and heating (decarboxylation) to yield the mono-acid.[1][3]

Comparative Data Analysis

| Parameter | Radical Route (Method A) | Metal-Catalyzed Route (Method B)[1][3] |

| Starting Material Cost | Low (Commodity Toluene) | High (Aryl Bromide + Catalyst) |

| Step Count | 3 Linear Steps | 2 Steps (Coupling + Hydrolysis) |

| Atom Economy | High | Moderate (Loss of malonate group) |

| Safety Profile | High Risk: Cyanide, Lachrymators | Moderate Risk: Heavy Metals, Pyrophoric ligands |

| Scalability | Excellent (Industrial Standard) | Good (Pharma Pilot Plant) |

Process Workflow Diagram

Figure 2: Step-by-step process flow for the primary radical synthesis route.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

H NMR (400 MHz, CDCl

- F NMR:

References

-

Benzylic Bromination of Deactivated Toluenes

-

General Nitrile Synthesis from Benzyl Halides

-

Hydrolysis of Phenylacetonitriles

-

Alternative Malonate Coupling

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 8. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

4-Chloro-2-(trifluoromethyl)phenylacetic Acid: Pharmacophore Dynamics & Synthetic Utility

The following technical guide details the mechanism of action, synthetic utility, and experimental applications of 4-Chloro-2-(trifluoromethyl)phenylacetic acid .

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged pharmacophore in the development of Gamma-Secretase Modulators (GSMs) for Alzheimer's disease and its utility in optimizing lipophilic ligand efficiency.

Executive Technical Summary

4-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS: 601513-31-9 ) is a specialized fluorinated building block used primarily in the synthesis of advanced therapeutics targeting the central nervous system (CNS) and inflammatory pathways.

Unlike generic phenylacetic acids, this molecule possesses a distinct substitution pattern—a chlorine at position 4 and a trifluoromethyl group at position 2—which imparts critical physicochemical properties:

-

Metabolic Stability: The 2-CF

and 4-Cl groups block primary metabolic oxidation sites (CYP450 mediated), significantly extending the half-life of derived active pharmaceutical ingredients (APIs). -

Lipophilic Ligand Efficiency (LLE): The moiety enhances membrane permeability, crucial for CNS-penetrant drugs (e.g., Alzheimer's therapeutics).

-

Electronic Modulation: The electron-withdrawing nature of the substituents increases the acidity of the carboxylic tail, influencing binding kinetics in amide/ester derivatives.

Primary Application: Key intermediate for Gamma-Secretase Modulators (GSMs) and CRTH2 antagonists .

Mechanism of Action (Pharmacological)

While the free acid functions as a synthetic precursor, the 4-chloro-2-(trifluoromethyl)phenyl moiety it introduces is the functional "warhead" or "anchor" in the final drug candidate. Its mechanism is best understood through its interaction with the Gamma-Secretase Complex .

Target: Gamma-Secretase Complex (Presenilin Subunit)

In the context of Alzheimer's disease research, derivatives of this acid act as Gamma-Secretase Modulators (GSMs) . Unlike inhibitors that block the enzyme entirely (causing toxicity), GSMs allosterically shift the cleavage site of the Amyloid Precursor Protein (APP).

-

Mechanism: The drug binds to an allosteric site on the Presenilin-1 (PS1) subunit of the gamma-secretase complex.

-

Effect: It induces a conformational change that alters the processivity of the enzyme. Instead of generating the toxic, aggregation-prone A

42 peptide, the enzyme shifts to producing shorter, non-toxic isoforms like A -

Role of the Phenylacetic Moiety:

-

Hydrophobic Anchoring: The 4-chloro-2-(trifluoromethyl)phenyl group lodges into the hydrophobic S1' or S2' sub-pocket of Presenilin.

-

Steric Fit: The bulky -CF

group at the ortho position forces the molecule into a specific torsion angle, locking the ligand into a bioactive conformation that favors the "short-A

-

Visualization: GSM Signaling Pathway

The following diagram illustrates the modulation of the amyloidogenic pathway by compounds derived from this scaffold.

Caption: Allosteric modulation of Gamma-Secretase by ligand binding, shifting cleavage from toxic Aβ42 to benign Aβ38.

Chemical Mechanism & Synthetic Utility[2]

The chemical behavior of 4-Chloro-2-(trifluoromethyl)phenylacetic acid is defined by the electronic effects of its substituents.

Reactivity Profile

| Feature | Chemical Effect | Synthetic Consequence |

| Carboxylic Acid | Acidic proton donor (pKa ~3.5-3.8) | Readily forms esters, amides, and acid chlorides. |

| 2-CF | Strong Electron Withdrawing Group (EWG) | Deactivates the ring towards electrophilic aromatic substitution; increases acidity of the side chain. |

| 4-Cl Group | Weak Deactivator / Ortho-Para Director | Allows for potential palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position if activated. |

| Benzylic Carbon | Activated Methylene | Susceptible to deprotonation and alkylation, allowing extension of the carbon skeleton. |

Key Transformation: Amide Coupling

The most common application is coupling the acid to a heterocyclic amine to form the pharmacophore core. The 2-CF

Experimental Protocols

Protocol A: Methyl Esterification (Purification/Intermediate Step)

Context: Often used to purify the acid or protect it before modifying the ring.

Reagents:

-

4-Chloro-2-(trifluoromethyl)phenylacetic acid (1.0 eq)

-

Methanol (Solvent/Reactant)

-

Sulfuric Acid (Catalytic) or Thionyl Chloride (1.2 eq)

Workflow:

-

Dissolution: Dissolve 10.0 g of the acid in 50 mL of anhydrous methanol under inert atmosphere (

). -

Activation:

-

Option A (Acid Cat): Add 0.5 mL conc.

dropwise. -

Option B (Acyl Chloride): Cool to 0°C, add

dropwise, then warm to RT.

-

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Concentrate under reduced pressure. Dilute residue with Ethyl Acetate (EtOAc).[1] Wash with sat.[1]

(2x) and Brine (1x). -

Drying: Dry organic layer over

, filter, and concentrate. -

Yield: Expect >90% yield of a clear/pale yellow oil.

Protocol B: Amide Coupling (General Drug Synthesis)

Context: Linking the pharmacophore to a secondary amine scaffold (e.g., piperidine derivative).

Reagents:

Workflow:

-

Activation: In a round-bottom flask, dissolve 4-Chloro-2-(trifluoromethyl)phenylacetic acid (1 mmol) in DMF (5 mL). Add DIPEA (3 mmol).

-

Coupling Agent: Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Addition: Add the amine partner (1.1 mmol).

-

Reaction: Stir at RT for 12–18 hours.

-

Quench: Pour into ice water (50 mL). If precipitate forms, filter. If oil forms, extract with EtOAc.

-

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

QC & Characterization Data

To ensure the integrity of this starting material, the following analytical parameters should be verified upon receipt or synthesis.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | |

| Melting Point | 82 – 85 °C | Capillary Method |

| 400 MHz NMR | ||

| Single peak ~ -60 to -63 ppm | Fluorine NMR |

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Storage: Store at Room Temperature (RT), kept dry. The compound is stable but should be protected from strong oxidizers.

References

-

World Intellectual Property Organization (WIPO). (2010). Nitrogen-containing fused heterocyclic compounds and their use as beta amyloid production inhibitors. Patent WO2010098487A1.

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3863567, 2-Fluoro-4-(trifluoromethyl)phenylacetic acid (Analogous Structure Reference). PubChem.[2]

-

Oakwood Chemical. (2025). Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)phenylacetic acid.

- Imbimbo, B. P., & Giardina, G. A. (2011). γ-Secretase modulators for the treatment of Alzheimer’s disease: a patent review. Expert Opinion on Therapeutic Patents. (Contextual grounding for GSM mechanism).

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)phenylacetic acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles, predictive analysis, and experimental determination of the solubility of 4-Chloro-2-(trifluoromethyl)phenylacetic acid in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound for process development, formulation, and analytical applications.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, processability, and formulation.[1] For 4-Chloro-2-(trifluoromethyl)phenylacetic acid, a complex molecule with multiple functional groups, understanding its solubility profile in a range of organic solvents is paramount for its successful application in medicinal chemistry and drug discovery. This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its rational use in a laboratory and manufacturing setting.

Physicochemical Characterization of 4-Chloro-2-(trifluoromethyl)phenylacetic acid

To comprehend the solubility of 4-Chloro-2-(trifluoromethyl)phenylacetic acid, a thorough understanding of its molecular structure and resulting physicochemical properties is essential.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This polar, protic group is capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar protic solvents.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group, it enhances the overall lipophilicity of the molecule.

-

Chloro Group (-Cl): This electronegative substituent contributes to the molecule's polarity and lipophilicity.

-

Phenyl Ring: The aromatic ring provides a nonpolar surface area, contributing to solubility in nonpolar solvents.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 254.59 g/mol | Calculated from the molecular formula C9H5ClF3O2. |

| Polarity | Moderately polar | The presence of polar -COOH, -Cl, and -CF3 groups balanced by the nonpolar phenyl ring. |

| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid group is a primary site for hydrogen bonding. |

| Lipophilicity (LogP) | Moderately high | The trifluoromethyl and chloro groups, along with the phenyl ring, contribute to its lipophilic character. |

Theoretical Framework and Predictive Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy of solution must be negative for dissolution to occur spontaneously.

Factors Governing Solubility

The interplay of the following factors dictates the solubility of 4-Chloro-2-(trifluoromethyl)phenylacetic acid:

-

Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution.

-

Solute-Solute Interactions (Crystal Lattice Energy): The energy required to break the crystal lattice of the solid solute opposes dissolution. A higher melting point often correlates with higher lattice energy and lower solubility.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also influences the overall energetics of dissolution.

Predicted Solubility in Different Classes of Organic Solvents

Based on the molecular structure of 4-Chloro-2-(trifluoromethyl)phenylacetic acid, we can predict its relative solubility in various organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polarity of the chloro and trifluoromethyl groups will also contribute to favorable dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The lack of a donor hydroxyl group might result in slightly lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low to moderate solubility is anticipated. While the phenyl ring and the lipophilic trifluoromethyl and chloro groups will have some affinity for these solvents, the highly polar carboxylic acid group will limit solubility. Dichloromethane may show slightly better solubility due to its ability to participate in weaker hydrogen bonding and dipole interactions.

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Predicted solubility based on intermolecular interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]

Materials and Equipment

-

4-Chloro-2-(trifluoromethyl)phenylacetic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometry)

Experimental Workflow

The following diagram outlines the shake-flask method for solubility determination.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-2-(trifluoromethyl)phenylacetic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. Alternatively, the samples can be centrifuged to pellet the excess solid before taking an aliquot of the supernatant.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 4-Chloro-2-(trifluoromethyl)phenylacetic acid of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method such as HPLC.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Advanced Topics: Thermodynamic Modeling and Solubility Prediction

In modern drug development, computational models are increasingly used to predict the solubility of APIs, saving time and resources.[4]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the molecular structure of a compound with its physicochemical properties, including solubility.[4]

-

Thermodynamic Models: Approaches like the Schroeder-van Laar equation utilize thermodynamic data to calculate solubility.[5] More advanced methods, such as those combining thermodynamic cycles with machine learning, are also emerging for more accurate predictions across different solvents and temperatures.[6][7] These models often require parameters such as the melting point, enthalpy of fusion, and activity coefficients.[7]

While a detailed discussion of these models is beyond the scope of this guide, it is important for researchers to be aware of these powerful predictive tools that can complement experimental solubility determination.

Conclusion

The solubility of 4-Chloro-2-(trifluoromethyl)phenylacetic acid in organic solvents is a complex interplay of its structural features and the properties of the solvent. While quantitative data for this specific compound is not widely published, a sound understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. This guide has provided a theoretical framework for understanding these principles, a predictive analysis of its solubility in common organic solvents, and a detailed, field-proven protocol for its experimental determination. By combining theoretical knowledge with rigorous experimental work, researchers can effectively harness the solubility characteristics of 4-Chloro-2-(trifluoromethyl)phenylacetic acid for a wide range of scientific applications.

References

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

ACS Publications. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive Safety and Handling Protocol for 4-Chloro-2-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a rigorous safety and handling framework for 4-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS: 601513-31-9). As a halogenated aromatic acid used frequently as a scaffold in pharmaceutical synthesis, this compound presents specific risks related to its acidity and lipophilicity. This document moves beyond standard SDS templates to explain the mechanistic basis of these hazards and prescribes self-validating protocols for their management.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

Understanding the molecular structure is the first step in accurate risk assessment. The presence of electron-withdrawing groups on the phenyl ring significantly alters the safety profile compared to non-halogenated analogs.

| Property | Data | Technical Implication |

| Chemical Name | 4-Chloro-2-(trifluoromethyl)phenylacetic acid | Target compound.[1][2][3][4][5][6][7] |

| CAS Number | 601513-31-9 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | C₉H₆ClF₃O₂ | Halogenated waste stream classification. |

| Molecular Weight | 238.59 g/mol | Heavy molecule; dust settles quickly but persists. |

| Functional Groups | Carboxylic Acid, Trifluoromethyl (-CF₃), Chloro (-Cl) | High Acidity: The -CF₃ and -Cl groups pull electron density, stabilizing the carboxylate anion and lowering pKa (increasing acidity) compared to phenylacetic acid. |

| Physical State | Solid (White to off-white powder) | Inhalation hazard (dust) is the primary exposure vector. |

Hazard Identification & Mechanistic Toxicology

Core Hazards (GHS Classification)

Based on Structure-Activity Relationships (SAR) of halogenated phenylacetic acids, this compound is classified as an Irritant with potential for corrosive effects on mucous membranes.

-

Skin Irritation (Category 2 - H315): Causes localized inflammation.

-

Eye Irritation (Category 2A - H319): Causes serious eye irritation.[8][9]

-

STOT-SE (Category 3 - H335): May cause respiratory irritation.

The Mechanism of Injury

It is insufficient to simply label the compound "irritating." You must understand why to prevent it.

-

Protonation (Acid Burn): Upon contact with moisture (sweat, tears, mucous membranes), the carboxylic acid group dissociates. The resulting protons (

) denature proteins in the corneal or dermal tissue. -

Lipophilic Penetration: The trifluoromethyl (

) and chloro (

Visualizing the Risk Pathway

The following diagram illustrates the logical flow from exposure to biological impact.

Figure 1: Mechanistic pathway of injury. The lipophilic tail facilitates the entry of the acidic head group into tissues.

Risk Management & Engineering Controls

Engineering Controls (The First Line of Defense)

-

Primary Containment: All weighing and transfer operations must be performed in a certified chemical fume hood .

-

Air Velocity: Ensure face velocity is between 0.3–0.5 m/s. High velocity (>0.6 m/s) can create turbulence that disperses the light powder.

-

Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Requirement | Rationale |

| Hands | Nitrile Gloves (Double Gloved) | Standard nitrile provides excellent resistance to solid organic acids. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin. |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient. Dust can bypass side shields. Tightly fitting goggles prevent acidic dust from dissolving in tear fluid. |

| Respiratory | N95/P100 (if outside hood) | If weighing outside a hood is unavoidable (not recommended), a fitted respirator is mandatory to prevent H335 (respiratory irritation). |

| Body | Lab Coat (Buttoned) | Prevents accumulation of dust on street clothes, which can transfer to the home environment. |

Experimental Protocols: Handling & Synthesis

Solubilization & Reaction Setup

When using this compound as a building block (e.g., amide coupling), follow this sequence to minimize risk:

-

Solvent Selection: Dissolve the solid in the reaction solvent (DCM, DMF, or THF) inside the closed vial if possible, or immediately upon addition to the flask.

-

Why? Solutions are easier to contain than dust.

-

-

Base Addition: When adding bases (e.g., Triethylamine, DIPEA) to neutralize the acid, expect a mild exotherm.

-

Protocol: Add base dropwise at 0°C.

-

-

Quenching: Acid chloride derivatives of this compound (generated in situ) are potent lachrymators. Quench reaction mixtures with aqueous bicarbonate before removing from the hood.

Emergency Response Logic

This self-validating protocol ensures no step is missed during an accident.

Figure 2: Decision tree for emergency response. Note: Do not scrub skin, as this can drive the lipophilic acid deeper into the dermis.

Storage & Stability

-

Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

-

Hygroscopicity: Keep dry. Moisture can cause clumping, making weighing difficult and increasing the risk of spills during handling.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Strong Bases: Exothermic acid-base reaction.

-

Amines: Will react to form salts or amides (if activated).

-

Waste Disposal

Disposal of this compound requires strict adherence to halogenated waste protocols.

-

Classification: Halogenated Organic Waste .

-

Critical Distinction: Do not mix with non-halogenated solvents (e.g., acetone washings). The presence of Cl and F atoms requires high-temperature incineration to prevent the formation of dioxins or other persistent pollutants.

-

-

Neutralization (Small Quantities): For trace amounts in glassware, rinse with 5% Sodium Bicarbonate solution before solvent washing. This converts the volatile acid into a water-soluble salt, reducing vapor pressure and risk.

-

Labeling: Clearly mark waste containers with "Contains Fluorinated/Chlorinated Organics."

References

-

PubChem. (n.d.).[1] Compound Summary: 4-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS 601513-31-9).[4][5][6][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: General Classification for Halogenated Benzeneacetic Acids. Retrieved January 30, 2026, from [Link]

Sources

- 1. 4-(Chloromethyl)phenylacetic acid | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-chloro-4-(trifluoromethyl)nicotinic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS RN 601513-31-9 | Fisher Scientific [fishersci.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 886503-84-0,2-Chloro-3-(trifluoromethyl)anisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Note: A Practical Guide to Amide Coupling with 4-Chloro-2-(trifluoromethyl)phenylacetic Acid

Abstract: Amide bond formation is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive guide to the amide coupling of 4-Chloro-2-(trifluoromethyl)phenylacetic acid, a valuable building block in pharmaceutical and agrochemical research.[3][4] The unique electronic and steric properties of this substrate, namely the electron-withdrawing chloro and trifluoromethyl groups and the ortho-substituted CF3 group, present specific challenges that necessitate optimized protocols.[1][5][6][7] We present a detailed, field-proven protocol centered on the use of HATU, a highly efficient coupling reagent, and offer expert insights into reagent selection, reaction optimization, and troubleshooting to ensure reliable and high-yielding amide synthesis.

Understanding the Substrate: Key Considerations

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative with a molecular weight of 238.59 g/mol . Its structure presents a unique combination of electronic and steric challenges for amide bond formation:

-

Electronic Effects: The chlorine and trifluoromethyl (CF3) groups are strongly electron-withdrawing. This increases the acidity of the carboxylic acid proton, which can be beneficial for activation. However, these effects can also decrease the nucleophilicity of the aromatic ring, though this is less critical for the amide coupling reaction itself.

-

Steric Hindrance: The trifluoromethyl group at the ortho position to the acetic acid moiety introduces significant steric bulk around the carboxylic acid. This steric hindrance can impede the approach of both the coupling reagent and the amine, potentially leading to slower reaction rates and lower yields.[1][5][6][7] Standard coupling methods may prove inefficient for such sterically hindered substrates.[1][5][6][7]

These properties necessitate the use of highly reactive and sterically tolerant coupling reagents to achieve efficient amide bond formation.

Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction is critically dependent on the choice of the coupling reagent, which activates the carboxylic acid for nucleophilic attack by the amine.[8] For a challenging substrate like 4-Chloro-2-(trifluoromethyl)phenylacetic acid, uronium/aminium-based reagents are generally superior to carbodiimides due to their higher reactivity and lower propensity for side reactions.

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example Reagent | Strengths | Considerations for This Protocol |

| Uronium/Aminium | HATU | High reactivity, fast kinetics, low racemization, effective for hindered substrates.[9][10] | Highly Recommended. Its efficiency overcomes the steric hindrance of the ortho-CF3 group. |

| HBTU/TBTU | Good reactivity, widely used.[9] | Generally effective, but HATU is often faster and more efficient for challenging couplings.[9] | |

| Phosphonium | PyBOP | High reactivity, avoids guanylation side products.[11] | Effective, but produces carcinogenic HMPA as a byproduct, making it less desirable.[11] |

| Carbodiimide | EDC/DCC | Cost-effective, common for simpler couplings.[12] | Often requires additives like HOBt and may be sluggish or ineffective for sterically hindered acids.[1][9] |

Based on extensive field experience and literature precedence, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice for this transformation.[10] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which readily couples with a wide range of amines, even those that are sterically demanding or electronically deactivated.[10][13]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds via a two-step, one-pot process:[8][10]

-

Activation: The carboxylate, formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA, attacks HATU to form a highly reactive OAt-active ester.[10][13]

-

Coupling: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing the HOAt byproduct.[13] The pyridine nitrogen of the HOAt leaving group is thought to facilitate the reaction via general base catalysis.[10]

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a robust method for coupling 4-Chloro-2-(trifluoromethyl)phenylacetic acid with a generic primary or secondary amine using HATU.

Materials & Reagents

-

4-Chloro-2-(trifluoromethyl)phenylacetic acid (1.0 equiv)

-

Amine (primary or secondary, 1.0-1.2 equiv)

-

HATU (1.1-1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2-(trifluoromethyl)phenylacetic acid (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.1–0.5 M concentration).

-

Reagent Addition: Add HATU (1.1 equiv) to the solution. Stir for 2-5 minutes. Add the desired amine (1.1 equiv), followed by the slow, dropwise addition of DIPEA (2.5 equiv).

-

Expert Insight: Adding the reagents in this order (Acid/HATU -> Amine -> Base) is crucial. Pre-mixing the acid and HATU allows for pre-activation, while adding the base last prevents premature side reactions of HATU.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[14] The reaction is typically complete within 1-4 hours.

-

Work-up & Extraction:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

-

Trustworthiness Check: The aqueous washes are critical for removing the bulk of the reaction byproducts (tetramethylurea, HOAt) and excess reagents, which greatly simplifies the final purification step.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure amide.[2] Alternatively, for crystalline products, recrystallization can be an effective purification method.[15]

Caption: General experimental workflow for amide coupling.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.

Table 2: Troubleshooting Common Amide Coupling Issues

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive reagents (HATU hydrolysis).2. Insufficiently anhydrous solvent.3. Sterically demanding amine.4. Insufficient base. | 1. Use fresh, high-quality HATU. Store it in a desiccator.2. Use freshly distilled or commercially available anhydrous DMF.3. Increase reaction temperature to 40-60 °C. Increase equivalents of HATU and amine (1.5 eq each).4. Ensure 2.5-3.0 equivalents of DIPEA are used. |

| Side Product Formation | 1. Excess HATU reacting with the amine.2. Epimerization (if amine has a chiral center).3. Dimerization of the carboxylic acid. | 1. Avoid large excesses of HATU.[9] Add the amine before the base.2. HATU is known for low epimerization. If observed, cool the reaction to 0 °C before adding the base.3. Ensure efficient stirring and appropriate concentration (0.1-0.5 M). |

| Difficult Purification | 1. Tetramethylurea (TMU) byproduct co-elutes with the product.2. Product is highly polar and streaks on silica gel. | 1. Perform the aqueous washes thoroughly. TMU has some water solubility. A modified work-up with dilute LiCl wash can also help.2. Try a different solvent system for chromatography (e.g., DCM/MeOH with 0.1% NH₄OH) or consider reverse-phase chromatography. |

Conclusion

The successful amide coupling of 4-Chloro-2-(trifluoromethyl)phenylacetic acid is readily achievable through the careful selection of a potent coupling reagent and adherence to a validated protocol. The use of HATU in combination with DIPEA in anhydrous DMF provides a reliable and high-yielding method for overcoming the steric and electronic challenges posed by this substrate. By following the detailed methodology and troubleshooting guide presented in this note, researchers can confidently synthesize a diverse range of amide derivatives for applications in drug discovery and beyond.

References

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-154. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Bode, J. W., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. The Journal of Organic Chemistry, 86(10), 7338–7351. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2416-2426. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 183-188. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?[Link]

-

Reddit. (2022). amide coupling help. r/Chempros. [Link]

-

Bartolucci, S., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(17), 12228–12237. [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. PubChem. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed. [Link]

-

ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?[Link]

-

ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Link]

-

Amphoteros. (2014). Uphill battles in amide couplings. [Link]

-

Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]

-

PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)phenylacetic acid. [Link]

Sources

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. growingscience.com [growingscience.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. peptide.com [peptide.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. bachem.com [bachem.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-(trifluoromethyl)phenylacetic acid

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro-2-(trifluoromethyl)phenylacetic acid. This compound is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The developed isocratic method provides excellent peak symmetry and resolution, separating the active pharmaceutical ingredient (API) from its degradation products generated under stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction: The Rationale Behind the Method

4-Chloro-2-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. Its analysis is critical for ensuring the quality and purity of intermediates and final products in various manufacturing processes. The development of a stability-indicating analytical method is a regulatory requirement to demonstrate that the procedure can accurately measure the analyte of interest without interference from any potential degradation products.[2]

The key to a successful HPLC method lies in understanding the analyte's physicochemical properties.

Analyte Physicochemical Properties

| Property | Value/Information | Rationale for Method Development |

| Molecular Formula | C₉H₆ClF₃O₂ | Indicates a molecule with a chromophore (phenyl ring) suitable for UV detection. |

| Molecular Weight | 238.60 g/mol [3] | Standard molecular weight for small molecule analysis. |

| pKa (predicted) | ~3.5 - 4.0 | As a carboxylic acid, the analyte is acidic. The pKa is crucial for selecting the mobile phase pH. To ensure the analyte is in its non-ionized, hydrophobic form for consistent retention on a reversed-phase column, the mobile phase pH must be set at least 1.5-2 units below the pKa.[4] |

| logP (predicted) | > 3.0 | The high logP value indicates significant hydrophobicity, making reversed-phase chromatography the ideal separation mode. A C18 stationary phase is a logical starting point. |

Based on these properties, a reversed-phase HPLC method was selected. The primary goal is to suppress the ionization of the carboxylic acid group to achieve good retention and symmetrical peak shape. This is accomplished by acidifying the mobile phase.

HPLC Method Development Workflow

The development of this method followed a logical, stepwise approach to ensure robustness and suitability for its intended purpose.

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Equipment and Reagents

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 USP classification column).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Orthophosphoric Acid (ACS Grade)

-

4-Chloro-2-(trifluoromethyl)phenylacetic acid reference standard

-

Hydrochloric Acid (ACS Grade)

-

Sodium Hydroxide (ACS Grade)

-

Hydrogen Peroxide (30%, ACS Grade)

-

Preparation of Solutions

-

Mobile Phase: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. This serves as Mobile Phase A. Mobile Phase B is Acetonitrile. The final mobile phase is a premixed isocratic mixture. For example, for a 60:40 (A:B) ratio, mix 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the solution by sonication or vacuum filtration.

-

Causality Note: Using 0.1% orthophosphoric acid brings the aqueous mobile phase pH to approximately 2.1, which is well below the predicted pKa of the analyte. This ensures the carboxylic acid functional group is fully protonated (non-ionized), leading to increased hydrophobic interaction with the C18 stationary phase, resulting in good retention and sharp, symmetrical peaks.[5]

-

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions to ensure solubility and compatibility with the mobile phase.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Final Optimized Chromatographic Conditions

The following conditions were optimized to provide a retention time of approximately 4-6 minutes with excellent peak shape.

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 0.1% H₃PO₄ in Water : Acetonitrile (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm (with DAD monitoring from 200-400 nm) |

| Run Time | 10 minutes |

Rationale for Wavelength Selection: A UV scan of the analyte in the diluent shows a significant absorbance maximum around 225 nm, providing excellent sensitivity. While other aromatic compounds absorb around 254 nm, the chosen wavelength offers a better signal-to-noise ratio for this specific molecule. For optimal results, it is always recommended to measure absorbance at a wavelength that matches the absorption maximum of the compound.[6]

Stability-Indicating Study Protocol (Forced Degradation)

Forced degradation studies are essential to demonstrate the specificity of the method in the presence of degradation products.[2] The goal is to achieve 5-20% degradation of the active ingredient.[7]

Protocol for Stress Studies